2-(Difluoromethoxy)-4-methoxybenzaldehyde
Overview
Description
The compound “2-(Difluoromethoxy)-4-methoxybenzaldehyde” likely belongs to the class of organic compounds known as aromatic ethers, which are organic compounds containing an ether group substituted with an aromatic group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using various methods. For instance, difluoromethoxylated compounds have been synthesized using visible light .Physical and Chemical Properties Analysis
Based on similar compounds, “this compound” is likely to be a solid at room temperature with a molecular weight in the range of 150-200 g/mol . It may also have several hydrogen bond acceptors .Scientific Research Applications
Antiaflatoxigenic and Antimicrobial Activities
2-Hydroxy-4-methoxybenzaldehyde (HMBA), closely related to 2-(Difluoromethoxy)-4-methoxybenzaldehyde, has shown excellent antimicrobial properties and significant antiaflatoxigenic potency. Schiff bases derived from HMBA exhibit substantial antiaflatoxigenic activity, reducing the growth of Aspergillus flavus and subsequent aflatoxin B1 production (Harohally et al., 2017).
Synthesis and Chemical Reactions
4-Benzyloxy-2-methoxybenzaldehyde, synthesized from 3-methoxyphenol, demonstrates the potential for chemical synthesis and applications in organic reactions, providing insights into the possible uses of similar compounds like this compound (Lu Yong-zhong, 2011).
Linkers for Solid Phase Organic Synthesis
Electron-rich benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been investigated as linkers for solid phase organic synthesis. This application could potentially extend to this compound (Swayze, 1997).
Vibrational Dynamics in Solid State
Studies on the vibrational dynamics of related compounds like 2-methoxybenzaldehyde and 4-methoxybenzaldehyde in solid state through INS spectroscopy and DFT calculations provide insights into the physical properties that could be relevant for this compound (Ribeiro-Claro et al., 2021).
Paired Electrolysis in Organic Chemistry
The paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, along with other reactions, showcases the potential of using electrochemical methods in the synthesis and transformation of compounds like this compound (Sherbo et al., 2018).
Molecular Docking and Intermolecular Interactions
The study of 4-methoxybenzaldehyde's structural, electronic properties, and intermolecular interactions, along with molecular docking investigations, could guide the understanding of similar properties in this compound (Ghalla et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
2-(difluoromethoxy)-4-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-7-3-2-6(5-12)8(4-7)14-9(10)11/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOKIJWUMFKXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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